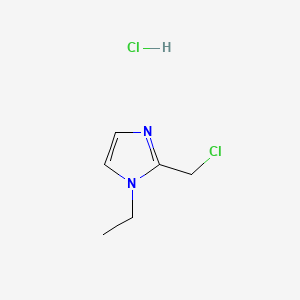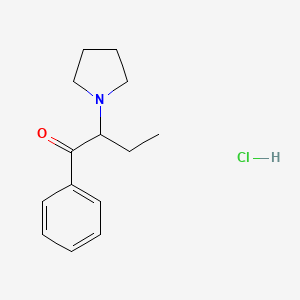![molecular formula C20H34O5 B593213 (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 214748-65-9](/img/structure/B593213.png)
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
15-epi-15-F2t-IsoP, also known as 8-Iso-15®-prostaglandin F2alpha, primarily targets bovine aortic endothelial cells (BAEC) and RAW 264.7 macrophages . These cells play a crucial role in immune responses, functioning to progress and resolve inflammation during diseases .
Mode of Action
The compound interacts with its targets during inflammation. In the presence of 15-epi-15-F2t-IsoP, BAEC showed relatively decreased reactive metabolites and increased barrier integrity compared to cells treated with an agonist alone . Similarly, RAW 264.7 macrophages challenged with lipopolysaccharide (LPS) and 15-epi-15-F2t-IsoP showed changes in ATP production and gene expression .
Biochemical Pathways
15-epi-15-F2t-IsoP is a molecule derived from cellular lipid membranes upon non-enzymatic interaction with reactive species during inflammation . It is a part of the isoprostanes (IsoPs) family, which are regarded as highly sensitive and specific biomarkers of oxidative stress . The generation of IsoPs is through non-enzymatic oxygenation of polyunsaturated fatty acids (PUFA) initiated by free radical attack, leading to lipid peroxidation .
Biochemical Analysis
Biochemical Properties
15-epi-15-F2t-IsoP plays a crucial role in biochemical reactions. It is a product of lipid peroxidation, a process that occurs when PUFAs undergo oxidative stress . The generation of 15-epi-15-F2t-IsoP is initiated by free radical attack, leading to lipid peroxidation
Cellular Effects
15-epi-15-F2t-IsoP has significant effects on various types of cells and cellular processes. For instance, it has been shown to promote an anti-inflammatory phenotype in macrophages during endotoxin challenge . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In human retinal pigment epithelium cells, it has been shown to reduce cell death induced by H2O2-oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 15-epi-15-F2t-IsoP involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and their outcomes are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 15-epi-15-F2t-IsoP change over time. It has been observed that plasma levels of 15-epi-15-F2t-IsoP can be detected as long as 16 hours after an acute exposure of 120 mg CCl4/kg body weight, and 2 hours after an exposure of 1 mg CCl4/kg body weight . This indicates the compound’s stability and its potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 15-epi-15-F2t-IsoP vary with different dosages in animal models. A study has shown that urinary F2-IsoP-M, a major urinary metabolite of systemic 15-epi-15-F2t-IsoP, may be an excellent marker for systemic oxidant stress
Metabolic Pathways
15-epi-15-F2t-IsoP is involved in the metabolic pathways of lipid peroxidation . It interacts with various enzymes and cofactors involved in these pathways. The compound can also affect metabolic flux or metabolite levels, although the specifics of these effects are still being studied.
Preparation Methods
The synthesis of (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid involves the peroxidation of arachidonic acid, a polyunsaturated fatty acid. This process can be induced by free radicals, leading to the formation of isoprostanes. The synthetic route typically involves the use of gas chromatography-mass spectrometry (GC/MS) for quantitation and validation
Chemical Reactions Analysis
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction is central to the formation of isoprostanes from arachidonic acid.
Reduction: While less common, reduction reactions can modify the structure of isoprostanes, potentially altering their biological activity.
Substitution: Specific conditions and reagents can facilitate substitution reactions, although these are less frequently studied in the context of isoprostanes.
Common reagents used in these reactions include free radicals for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are different isoprostane isomers, each with unique biological activities .
Scientific Research Applications
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid has several scientific research applications:
Comparison with Similar Compounds
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid is part of a broader family of isoprostanes, which include:
8-iso-PGF2α: Another well-studied isoprostane, known for its role in oxidative stress and inflammation.
iPF2α-III: Similar in structure and function, it is also used as a biomarker for oxidative stress.
What sets this compound apart is its specific formation pathway and unique biological activities, making it a valuable compound for studying oxidative stress and its related pathologies .
Properties
CAS No. |
214748-65-9 |
|---|---|
Molecular Formula |
C20H34O5 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/t15-,16+,17-,18+,19-/m1/s1 |
InChI Key |
PXGPLTODNUVGFL-MTHXSQLBSA-N |
SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Isomeric SMILES |
CCCCC[C@H](C=C[C@H]1[C@@H](C[C@@H]([C@H]1CC=CCCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Synonyms |
8-iso-15-epi PGF2α |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





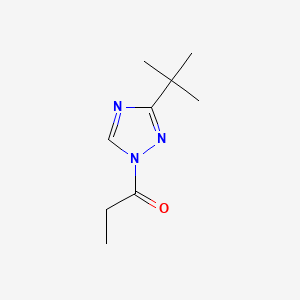
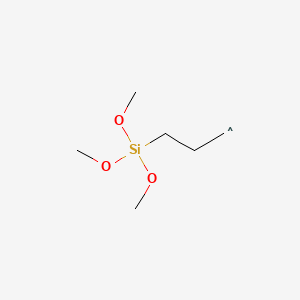
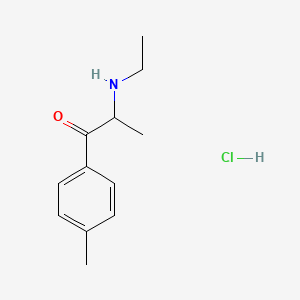
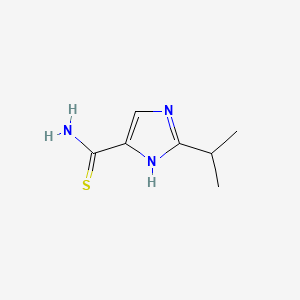
![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)
